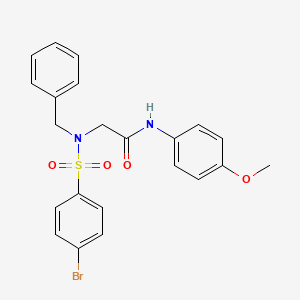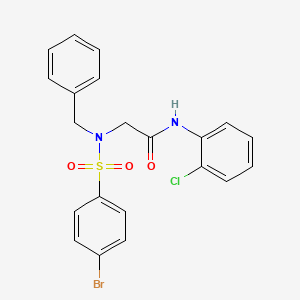
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in the molecule suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(N-Benzyl-4-brombenzolsulfonamido)-N-(2-chlorphenyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung der Sulfonamidgruppe: Reaktion von 4-Brombenzolsulfonylchlorid mit Benzylamin unter Bildung von N-Benzyl-4-brombenzolsulfonamid.
Acylierung: Reaktion des Sulfonamids mit 2-Chlorphenylessigsäure oder deren Derivaten unter geeigneten Bedingungen unter Bildung der endgültigen Verbindung.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes umfassen:
- Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.
- Reinigungsschritte wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(N-Benzyl-4-brombenzolsulfonamido)-N-(2-chlorphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Aufgrund des Vorhandenseins von Brom- und Chloratomen.
Oxidation und Reduktion: Abhängig von den beteiligten funktionellen Gruppen.
Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnten Substitutionsreaktionen Derivate ergeben, bei denen verschiedene funktionelle Gruppen die Brom- oder Chloratome ersetzen.
Wissenschaftliche Forschungsanwendungen
2-(N-Benzyl-4-brombenzolsulfonamido)-N-(2-chlorphenyl)acetamid könnte mehrere wissenschaftliche Forschungsanwendungen haben, darunter:
Pharmazeutische Chemie: Potenzieller Einsatz als antimikrobielles oder Antikrebsmittel.
Biologische Studien: Untersuchung seiner Auswirkungen auf verschiedene biologische Pfade.
Industrielle Anwendungen: Verwendung als Zwischenprodukt bei der Synthese anderer komplexer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 2-(N-Benzyl-4-brombenzolsulfonamido)-N-(2-chlorphenyl)acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen hemmen Sulfonamide die Aktivität von Enzymen, indem sie die Struktur natürlicher Substrate nachahmen und so das aktive Zentrum des Enzyms blockieren.
Wissenschaftliche Forschungsanwendungen
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Biological Studies: Investigating its effects on various biological pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfanilamid: Ein einfacheres Sulfonamid mit antimikrobiellen Eigenschaften.
N-(2-Chlorphenyl)acetamid: Es fehlt die Sulfonamidgruppe, aber es hat die gleiche Acetamidstruktur.
4-Brombenzolsulfonamid: Enthält die Sulfonamidgruppe, aber es fehlt die Acetamidstruktur.
Einzigartigkeit
2-(N-Benzyl-4-brombenzolsulfonamido)-N-(2-chlorphenyl)acetamid ist aufgrund der Kombination von Brom-, Chlor- und Sulfonamidgruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und Reaktivitäten verleihen können.
Eigenschaften
Molekularformel |
C21H18BrClN2O3S |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-17-10-12-18(13-11-17)29(27,28)25(14-16-6-2-1-3-7-16)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26) |
InChI-Schlüssel |
KBCLIWHVEPTIFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


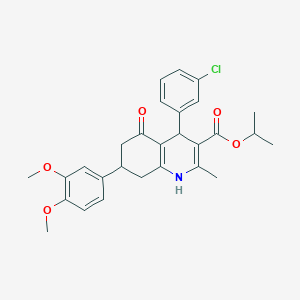
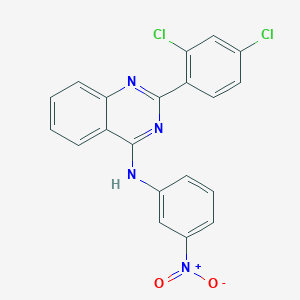
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)
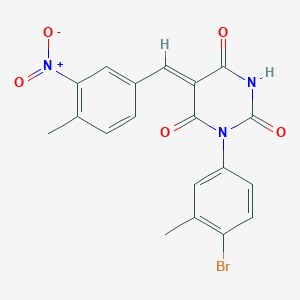
![ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11639332.png)
![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)
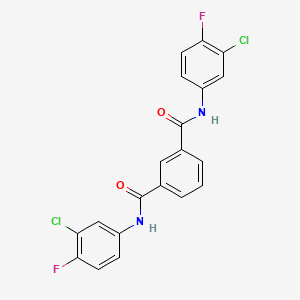
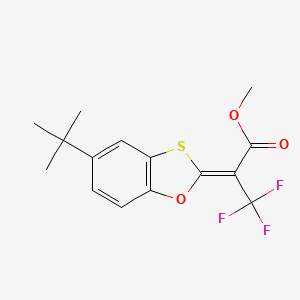
![4-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11639377.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)
![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)
